4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
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Overview
Description
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method involves the use of β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates are then reacted with various N-mono-substituted hydrazines to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
- 4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKGJHLWBWAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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